Nafimidone

Beschreibung

Historical Context of Anticonvulsant Compound Development

The development of anticonvulsant compounds has been a significant area of pharmaceutical research aimed at managing epilepsy and other seizure disorders. Historically, the search for effective anticonvulsants has involved the synthesis and evaluation of diverse chemical structures. Nafimidone emerged within this landscape as a novel compound with potential anticonvulsant properties wikipedia.orgacs.org. Its discovery reportedly occurred during investigations for antifungal agents, highlighting the serendipitous nature of some drug discoveries wikipedia.org. This compound is an example of the (arylalkyl)azole class of anticonvulsants nih.govsemanticscholar.orgresearchgate.net.

Significance of this compound in Pharmaceutical Research

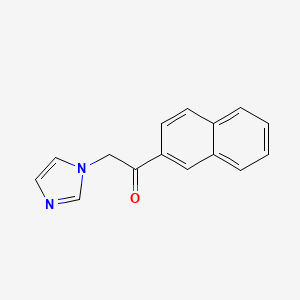

This compound holds significance in pharmaceutical research as a representative of the (arylalkyl)imidazole class, a group of anticonvulsants structurally distinct from many commonly used agents researchgate.netnih.gov. Studies have indicated that this compound possesses an activity profile similar to established anticonvulsants like phenytoin (B1677684) and carbamazepine (B1668303), while potentially being more potent than barbiturates and valproic acid nih.govsemanticscholar.orgnih.govdergipark.org.tr. Its unique structure, featuring an imidazole (B134444) ring linked to a naphthalene (B1677914) group via an ethanone (B97240) linker, has been a subject of interest in understanding structure-activity relationships within this class of compounds researchgate.netontosight.aihmdb.ca. This compound's potential to inhibit the metabolism of other antiepileptic drugs like phenytoin and carbamazepine has also been noted in research, suggesting complex pharmacological interactions researchgate.netdergipark.org.trwjpps.comscielo.br.

Scope of Current Academic Investigations on this compound

Current academic investigations on this compound and its derivatives encompass various aspects, including synthesis, pharmacological evaluation, and the exploration of potential therapeutic applications beyond its initial identification as an anticonvulsant. Research continues to investigate the anticonvulsant activity of this compound and its synthesized derivatives using in vivo models such as the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) tests in mice nih.govthieme-connect.comresearchgate.netscispace.com. Structure-activity relationship (SAR) studies are ongoing to understand how modifications to the this compound structure influence its activity nih.govresearchgate.netscispace.com.

Beyond its anticonvulsant potential, academic studies are exploring the effects of this compound derivatives on comorbidities associated with epilepsy, such as inflammatory and neuropathic pain, cognitive deficits, and neuron death researchgate.netresearchgate.net. Investigations into the potential of this compound alcohol, a major metabolite of this compound, have also shown it to possess anticonvulsant activity and inhibitory effects on hepatic drug metabolism nih.govdergipark.org.trnih.gov. Computational studies are also being employed to predict pharmacological properties and guide the design of optimized this compound derivatives with potentially reduced toxicity wjpps.com. The interaction of this compound and its derivatives with various biological targets, including cholinesterases and GABA-A receptors, is another area of active research researchgate.netresearchgate.net.

Research findings have demonstrated varying levels of activity for this compound derivatives in different experimental models. For instance, specific this compound derivatives have shown efficacy in reducing thermal hypoalgesia in mice models of diabetic neuropathy nih.govsemanticscholar.orgresearchgate.net. Studies involving this compound alcohol esters have indicated neuroprotective, analgesic, and cholinesterase inhibitory effects researchgate.netresearchgate.net.

The following table summarizes some reported research findings on this compound derivatives in animal models:

| Compound/Derivative | Model | Observed Activity | Reference |

| This compound derivatives (e.g., 5b, 5c, 5i) | MES test (mice, rats) | Significant protection against seizures (ED50 values reported) | researchgate.net |

| This compound derivative (5l) | 6 Hz and corneal-kindled mice models | Active | researchgate.net |

| This compound derivatives (C1, C2, C3) | Thermal hypoalgesia in diabetic mice | C3 effective in hot/cold plate and tail-immersion tests; C1, C2 effective in cold-plate test | nih.govsemanticscholar.orgresearchgate.net |

| This compound alcohol esters (5g, 5i, 5k) | In vitro and in vivo models | Neuroprotective, analgesic, cholinesterase inhibitory effects | researchgate.netresearchgate.net |

Further research is needed to fully elucidate the mechanisms of action of this compound and its derivatives and to determine their potential therapeutic applications. ontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-imidazol-1-yl-1-naphthalen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPVLJQRUQVNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70891-37-1 (mono-hydrochloride) | |

| Record name | Nafimidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064212222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80214426 | |

| Record name | Nafimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64212-22-2 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-(2-naphthalenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64212-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafimidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064212222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZU3IQ1EWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification Methodologies

Established Synthetic Pathways of Nafimidone

The synthesis of this compound can be achieved through different methodologies, including multi-step approaches starting from naphthalene (B1677914) precursors and Lewis acid-catalyzed multi-component reactions.

Multi-Step Synthesis from Naphthalene Precursors

One well-documented and industrially feasible method for synthesizing this compound involves a three-step process starting from naphthalene.

Step 1: Synthesis of 1-Chloromethyl Naphthalene Naphthalene is reacted with paraformaldehyde and hydrochloric acid under acidic conditions at elevated temperatures (80–85 °C) for approximately 6 hours. The crude 1-chloromethyl naphthalene is isolated after cooling, washing, and separation steps, typically yielding a moderate to high amount of the product following purification.

Step 2: Formation of N-Methyl-1-naphthylmethylamine The crude 1-chloromethyl naphthalene is then reacted with aqueous methylamine (B109427) in ethanol (B145695) at a low temperature (ice bath), followed by stirring at room temperature overnight. After removing excess methylamine and ethanol, the mixture is acidified with hydrochloric acid, filtered, basified with sodium hydroxide (B78521), and extracted with chloroform. Drying and concentration of the extract yield N-methyl-1-naphthylmethylamine, with a reported yield of approximately 64.7% based on the initial naphthalene input.

Step 3: Alkylation with Cinnamyl Chloride and Formation of this compound Hydrochloride In the final step, N-methyl-1-naphthylmethylamine is reacted with cinnamyl chloride in the presence of sodium hydroxide and toluene (B28343) under reflux conditions. Cooling the reaction mixture, washing, and acidification with concentrated hydrochloric acid leads to the precipitation of this compound hydrochloride. The solid product is then filtered, washed, and recrystallized to achieve purity, with a yield of around 55% based on the naphthalene input.

Lewis Acid-Catalyzed Multi-Component Reaction Approaches

An alternative and innovative method for preparing this compound involves a one-pot multi-component reaction catalyzed by Lewis acids. This approach offers advantages such as fewer steps and potentially lower costs by avoiding precious metal catalysts. The process begins with converting 1-naphthoic acid to N-methyl-1-naphthylcarboxamide using thionyl chloride and aqueous methylamine. This intermediate then participates in a multi-component reaction with formaldehyde (B43269) and styrene (B11656) under Lewis acid catalysis, forming a carbonylated this compound intermediate. Subsequent reduction of this intermediate using hydrazine (B178648) hydrate (B1144303) and potassium hydroxide, followed by acidification with hydrochloric acid, yields this compound.

Advanced Derivatization Approaches for this compound Analogues

The ketone group in this compound allows for various functionalization reactions, leading to the synthesis of derivatives and analogues with modified properties.

Oxime Derivative Synthesis via Oximation

This compound oxime, a key intermediate for further derivatization, is synthesized by reacting this compound with hydroxylamine (B1172632) hydrochloride. nih.govresearchgate.net This oximation reaction yields the oxime derivative.

O-Alkylation of Oxime Derivatives

O-alkylation of this compound oxime is a common method to synthesize oxime ether derivatives. nih.govresearchgate.netnih.govthieme-connect.comresearchgate.netresearchgate.net This reaction is typically carried out by reacting the oxime with various alkyl halides. nih.govresearchgate.netnih.govthieme-connect.comresearchgate.netresearchgate.net O-alkylation can yield oxime derivatives with high yields, in some cases up to 97%. These oxime ether derivatives are important for pharmacological studies. nih.govresearchgate.netresearchgate.netresearchgate.net

Esterification of Oxime and Alcohol Derivatives

Esterification is another significant method for creating this compound analogues, particularly from this compound oxime and this compound alcohol (a metabolite of this compound). nih.govsemanticscholar.orgnih.govresearchgate.netscispace.comresearchgate.net

Esterification of Oxime Derivatives: Oxime derivatives of this compound can be further esterified using carboxylic acids, often in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.govsemanticscholar.orgscispace.comresearchgate.net This process yields oxime ester derivatives. nih.govsemanticscholar.orgscispace.comresearchgate.net Examples of such derivatives include those with O-pentanoyl, O-3-methylbutanoyl, and O-2-propylpentanoyl oxime functional groups. nih.govsemanticscholar.org These modifications can influence the pharmacological activity of the compounds. nih.gov

Esterification of Alcohol Derivatives: this compound alcohol, the reduced form of this compound, also serves as a substrate for esterification reactions to produce ester derivatives. nih.govresearchgate.net These derivatives have also shown promising activity in studies. nih.govresearchgate.net

These synthetic and derivatization methodologies provide a foundation for exploring the chemical space around this compound and developing novel compounds with tailored properties for various applications.

Visible-Light-Induced Alpha-Functionalization of Carbonyls in Derivatives

Visible-light-induced alpha-functionalization of carbonyl compounds has been demonstrated as a method for synthesizing potentially bioactive this compound derivatives. This transformation, often utilizing a photocatalyst, provides an efficient approach with operational simplicity and broad substrate scope sioc-journal.cn. For example, a study demonstrated a universal visible-light-induced α-functionalization of carbonyl compounds using Eosin Y as a photocatalyst for the synthesis of this compound derivatives sioc-journal.cn. Mechanistic studies suggest that a free radical pathway is involved in this transformation sioc-journal.cn.

Another example of visible-light-induced functionalization relevant to this compound chemistry is the controllable α-chlorination of this compound derivatives through ligand-to-metal charge transfer (LMCT) excitation of CuCl₂ acs.orgresearchgate.net.

Copper-Catalyzed Alpha-Functionalization Strategies for Derivatives

Copper catalysis has emerged as a convenient and efficient approach for the alpha-functionalization of ketones with nucleophiles, providing access to various this compound derivatives with the formation of C–O, C–Cl, C–Br, C–I, C–F, and C–S bonds rsc.orgrsc.org. This strategy is considered more atom- and step-economical compared to conventional methods like dehalogenation reactions rsc.org. This copper-catalyzed method allows for the synthesis of potentially bioactive this compound derivatives under mild conditions rsc.orgrsc.org.

Research has shown the application of copper catalysis in the alpha-functionalization of glycine (B1666218) derivatives and short peptides with nucleophiles, which is a related area of α-functionalization chemistry nih.gov. While not directly on this compound, this highlights the broader utility of copper catalysis in functionalizing carbonyl-containing structures.

Structural Elucidation and Confirmation in Synthetic Research

Structural elucidation and confirmation are critical steps in the synthesis and characterization of this compound and its derivatives. Various spectroscopic techniques are employed for this purpose.

For this compound oxime derivatives, structural confirmation has been performed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry . These methods provide detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds.

In broader synthetic research involving naphthalene derivatives, including those structurally related to this compound, techniques like ¹H and ¹³C NMR spectroscopy, Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy are used to determine planar structures acs.org. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to confirm molecular formulas acs.org. X-ray diffraction analysis of suitable single crystals provides definitive confirmation of three-dimensional structures acs.org. Pseudo-MS³ approaches using electrospray ionization mass spectrometry (ESI-MS/MS) can also be utilized to characterize compounds by studying fragmentation pathways, although caution is advised due to potential errors from sample impurities or isobaric contaminants researchgate.net.

Pharmacological Investigations

Mechanism of Action Studies

Research into the mechanism of action of Nafimidone has explored its influence on key neurobiological pathways, including neurotransmitter modulation and enzyme inhibition.

Neurotransmitter System Modulation Research

Investigations have been conducted to understand how this compound affects neurotransmitter systems, which are critical for neuronal communication.

This compound is understood to act primarily as an anticonvulsant by modulating neurotransmitter activity in the central nervous system, particularly by enhancing the effects of gamma-aminobutyric acid (GABA) . This modulation is thought to contribute to stabilizing neuronal activity and preventing the abnormal electrical discharges associated with seizures . GABA is the principal inhibitory neurotransmitter in the mammalian brain, acting through GABAA and GABAB receptors researchgate.net. Enhancement of GABAergic transmission is a common mechanism among antiepileptic drugs, leading to increased chloride ion influx into neurons, hyperpolarization, and reduced excitability patsnap.compharmacologyeducation.orgmedscape.comnih.gov. While this compound itself is described as enhancing GABAergic activity thieme-connect.com, studies on certain this compound alcohol esters (derivatives) have indicated no affinity for the GABAA receptor researchgate.netnih.govresearchgate.net. This suggests that the mechanism of GABAergic modulation may differ between this compound and some of its metabolic or synthetic derivatives.

Enzyme Inhibition Profiles

This compound and its derivatives have demonstrated inhibitory effects on various enzymes, which contributes to their pharmacological profiles.

This compound is a potent inhibitor of certain cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Studies have shown that this compound exhibits potent inhibition of CYP2D6 and CYP1A2, with IC₅₀ values reported to be less than 0.3 μM nih.govtandfonline.com. Furthermore, this compound has been found to inhibit the metabolism of other antiepileptic drugs, such as phenytoin (B1677684) and carbamazepine (B1668303) dergipark.org.trpopline.org. The inhibition of phenytoin p-hydroxylation by this compound has been characterized as mixed-type inhibition, with inhibition constants (Ki) around 0.2 μM at both high and low affinity metabolic sites dergipark.org.trpopline.org. Submicromolar concentrations of this compound also inhibited carbamazepine epoxidation dergipark.org.trpopline.org. The imidazole (B134444) ring present in this compound is believed to play a role in its interaction with CYP enzymes, potentially by coordinating with the heme iron and blocking substrate access researchgate.net.

Table 1: Cytochrome P450 Enzyme Inhibition by this compound

| Enzyme | IC₅₀ (μM) | Ki (μM) | Inhibition Type | Substrates Affected |

| CYP2D6 | < 0.3 | Not specified | Competitive? | Not specified |

| CYP1A2 | < 0.3 | Not specified | Non-competitive? | Not specified |

| Not specified | ~0.2 | Mixed-type | Phenytoin p-hydroxylation | |

| Not specified | Carbamazepine epoxidation |

Note: Inhibition types for CYP2D6 and CYP1A2 are based on one source ; Ki values for phenytoin metabolism are for both this compound and this compound alcohol dergipark.org.trpopline.org.

Certain this compound derivatives, particularly alcohol esters, have demonstrated inhibitory activity against cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.netnih.govresearchgate.netmedchemexpress.com. For instance, compound 5k, a this compound alcohol ester, inhibited butyrylcholinesterase, while other related compounds inhibited acetylcholinesterase researchgate.netnih.gov. Molecular modeling studies suggest that these derivatives may interact with the peripheric anionic site of cholinesterase enzymes researchgate.netnih.govresearchgate.net. This inhibitory potential is of interest due to the role of cholinesterases in cognitive function and neurodegenerative disorders researchgate.net.

Table 2: Cholinesterase Enzyme Inhibition by this compound Derivatives

| Compound Class | Specific Derivatives Mentioned | Enzyme(s) Inhibited | Proposed Interaction Site |

| This compound alcohol esters | 5g, 5i, 5k | Acetylcholinesterase | Peripheric anionic site |

| 5k | Butyrylcholinesterase | Peripheric anionic site |

This compound alcohol, a major metabolite of this compound formed by the reduction of its ketone group , also exhibits significant enzyme inhibition capabilities. Similar to the parent compound, this compound alcohol is a potent inhibitor of the microsomal metabolism of phenytoin and carbamazepine dergipark.org.trpopline.org. It inhibits the p-hydroxylation of phenytoin in a concentration-dependent manner with a mixed-type inhibition pattern and Ki values around 0.2 μM dergipark.org.trpopline.org. This compound alcohol also inhibited ethylmorphine N-demethylation with a mixed-type pattern and aniline (B41778) p-hydroxylation in a noncompetitive manner in rat hepatic microsomes nih.gov. Beyond inhibition, chronic administration of this compound alcohol has been shown to cause induction of hepatic drug metabolism, specifically inducing a cytochrome P-448-type of Phase I drug-metabolizing activity in rats nih.gov.

Table 3: Other Enzyme Inhibition by this compound Alcohol

| Enzyme / Metabolic Pathway | Inhibition Type | Ki (μM) | Notes |

| Phenytoin p-hydroxylation | Mixed-type | ~0.2 | Potent inhibition at submicromolar concentrations dergipark.org.trpopline.org |

| Carbamazepine epoxidation | Not specified | Potent inhibition at submicromolar concentrations dergipark.org.trpopline.org | |

| Ethylmorphine N-demethylation | Mixed-type | Micromolar (severalfold lower than imidazole) nih.gov | In rat hepatic microsomes nih.gov |

| Aniline p-hydroxylation | Noncompetitive | Micromolar (severalfold lower than imidazole) nih.gov | In rat hepatic microsomes nih.gov |

| Cytochrome P-448 activity | Induction | Observed upon chronic administration in rats nih.gov |

Cholinesterase Enzyme Inhibition by this compound Derivatives

Receptor Binding and Interactions

Research has explored the interaction of this compound derivatives with various receptors, including those within the central nervous system. researchgate.netnih.govmdpi.com

Benzodiazepine (B76468) Binding Site Affinity of this compound Derivatives

Molecular docking simulations have indicated that certain this compound derivatives, such as compound 5l, show affinity for the benzodiazepine binding site of the A-type GABA receptor (GABAAR). researchgate.netresearchgate.netnih.govresearchgate.net This suggests a potential interaction with this site, which is known to be involved in the activity of many anticonvulsant and anxiolytic drugs. mdpi.com Studies have shown that some this compound derivatives exhibit strong affinity to the benzodiazepine binding site, and their binding interactions align with experimental data and the established benzodiazepine binding model. nih.govinonu.edu.tr However, other studies on different this compound alcohol esters (5g, 5i, and 5k) reported no affinity to the GABAA receptor. researchgate.net

Ion Channel Modulation Research by this compound Derivatives

This compound and its derivatives are thought to exert their effects, in part, by modulating ion channels. inonu.edu.tr Specifically, they are believed to inhibit voltage-gated sodium channels (VGSCs) and enhance GABA-mediated responses. nih.govinonu.edu.tr This mechanism is similar to that of established anticonvulsants like phenytoin and carbamazepine. nih.govinonu.edu.tr Research suggests that this compound derivatives may act via dual mechanisms, including sodium channel modulation. Studies evaluating the effects of this compound derivatives on thermal hypoalgesia in diabetic mice have also indicated a potential role in modulating sodium channels, which are implicated in diabetic neuropathy. semanticscholar.orgnih.gov Increased sodium channel expression and activity have been observed in animal models of diabetic neuropathy, and sodium channel blockers are considered potential treatments for this condition. semanticscholar.orgnih.gov

Preclinical Efficacy Studies

Preclinical studies in animal models have been crucial in evaluating the anticonvulsant efficacy of this compound and its derivatives. researchgate.netsemanticscholar.orgnih.gov

Anticonvulsant Activity Assessment in Animal Models

This compound and its derivatives have demonstrated anticonvulsant activity in various animal models of seizures. researchgate.netresearchgate.netsemanticscholar.orgnih.govlookchem.comdoi.orgthescipub.com These studies utilize models that mimic different aspects of human epilepsy to assess the potential of compounds to prevent or reduce seizure activity. semanticscholar.orgnih.gov

The Maximal Electroshock Seizure (MES) model is a widely used test to identify compounds that prevent the spread of generalized tonic-clonic seizures. semanticscholar.org this compound derivatives have shown promising protection against MES-induced seizures in both mice and rats. researchgate.netnih.govnih.govlookchem.com For example, specific derivatives like 5b, 5c, and 5i have displayed notable activity in rats in the MES test with low ED50 values. researchgate.netnih.gov Other derivatives have also shown significant protection against electrically-induced seizures at relatively low doses. researchgate.net Alkyl and arylalkyl oxime esters of this compound have exhibited superior activity in MES tests compared to aryl derivatives. Several synthesized derivatives have shown protection against MES-induced seizures, with some demonstrating high potency.

| Compound | Species | Route | ED50 (mg/kg) | Reference |

| 5b | Rat | ip | 16.0 | researchgate.netnih.gov |

| 5c | Rat | ip | 15.8 | researchgate.netnih.gov |

| 5i | Rat | ip | 11.8 | researchgate.netnih.gov |

| 5g | Rat | ip | 36.12 | researchgate.net |

| 5i | Rat | ip | 11.76 | researchgate.net |

| 5d | Mouse | ip | 38.46 | nih.govlookchem.com |

| 5d | Rat | ip | 20.44 | nih.govlookchem.com |

The chemoshock seizure model, particularly using pentylenetetrazole (PTZ) or subcutaneous PTZ (scPTZ), is used to identify compounds that raise the seizure threshold and is considered a model for absence seizures. semanticscholar.orgnih.govmeliordiscovery.com Studies have evaluated the activity of this compound derivatives in these models. researchgate.netsemanticscholar.orgdoi.orgthescipub.comresearchgate.netmdpi.com While some studies have reported significant anticonvulsant activity in the pentylenetetrazole model for certain this compound derivatives, others have noted little or no activity against PTZ-induced clonic seizures for some compounds that were active in the MES model. researchgate.netresearchgate.netnih.gov For instance, some derivatives showed significant protection in the pentylenetetrazole model. researchgate.net One study reported 50% seizure inhibition in the scPTZ screen for a specific compound at a certain dose. researchgate.net Another compound displayed 83% protection in the scPTZ screen. researchgate.net However, a series of (fluorenylalkyl)imidazole anticonvulsants, including this compound, showed potent anti-MES activity but little or no activity against PTZ-induced seizures. nih.gov

| Compound | Species | Model | Protection (%) | Dose (mmol/kg) | Reference |

| Title Compound | Mouse | scPTZ | 50 | 520 | researchgate.net |

| Title Compound | Mouse | scPTZ | 50 | 972 | researchgate.net |

| (2E)-IPPMP | Mouse | scPTZ | 83 | 718 | researchgate.net |

Psychomotor Seizure Models (e.g., 6 Hz, Corneal-Kindled Mice)

Research has investigated the anticonvulsant activity of this compound and its derivatives in various seizure models, including those relevant to psychomotor seizures. Certain this compound derivatives have demonstrated protection in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant partial seizures. sci-hub.seresearchgate.netinonu.edu.tr Additionally, one specific this compound derivative, compound 216l, has shown anticonvulsive activity against corneal-kindled mice models. researchgate.net this compound itself has been evaluated in the kindled amygdaloid seizure model in rats, where it reduced the severity and afterdischarge duration of threshold-elicited seizures at certain doses. ncats.io

Analgesic and Neuropathic Pain Research with this compound Derivatives

This compound derivatives have been explored for their potential analgesic effects, particularly in the context of neuropathic pain. nih.gov Studies indicate that certain derivatives may offer benefits for pain management, suggesting potential therapeutic applications beyond epilepsy.

Diabetic Neuropathy Model Studies

Research has specifically focused on the application of this compound derivatives in managing diabetic neuropathy. nih.govnih.gov Studies using diabetic mice models, often induced by streptozotocin (B1681764) (STZ), have evaluated the effects of these derivatives on thermal pain sensation disorders. nih.govnih.govresearchgate.netsemanticscholar.org One derivative, identified as C3 (2-(1H-imidazol-1-yl)-1-(naphthalene-2-yl)ethanone O-2-propylpentanoyl oxime hydrochloride), demonstrated effectiveness in reversing sensory loss in diabetic neuropathy models across multiple thermal response tests, including tail-immersion, hot-plate, and cold-plate tests. nih.govnih.govresearchgate.netsemanticscholar.org Other derivatives, C1 (2-(1H-imidazol-1-yl)-1-(naphthalene-2-yl)ethanone O-pentanoyl oxime hydrochloride) and C2 (2-(1H-imidazol-1-yl)-1-(naphthalene-2-yl)ethanone O-3-methylbutanoyl oxime hydrochloride), showed effectiveness only in the cold-plate test in these models. nih.govnih.govresearchgate.netsemanticscholar.org These findings suggest that certain this compound derivatives may be effective in cases where epilepsy and diabetes coexist, addressing both seizure activity and the loss of sensation associated with diabetic neuropathy. nih.govnih.govsemanticscholar.org

The comparative efficacy of these derivatives in diabetic neuropathy models is summarized below:

| Derivative | Tail-Immersion Test | Hot-Plate Test | Cold-Plate Test |

| C1 | Inactive | Inactive | Active |

| C2 | Inactive | Inactive | Active |

| C3 | Active | Active | Active |

Source: Based on findings in diabetic neuropathy model studies. nih.govnih.govresearchgate.netsemanticscholar.org

Acute and Inflammatory Pain Models

Investigations into the analgesic properties of this compound alcohol esters have also included acute and inflammatory pain models. nih.govresearchgate.net One such derivative, compound 5i, was reported to reduce pain response in mice in both the acute and inflammatory phases of pain. nih.govresearchgate.net The formalin test is one method used to evaluate compounds in acute and inflammatory pain. nih.govresearchgate.netdergipark.org.tr

Neuroprotective Research with this compound Derivatives

This compound derivatives have shown potential in neuroprotective research. uni.lunih.govresearchgate.netuni.lu Studies have aimed to reveal the potential of this compound alcohol esters against conditions associated with epilepsy, such as neuron death. nih.govresearchgate.net Compound 5k, a this compound alcohol ester, has demonstrated neuroprotective effects against kainic acid-induced neuron death in hippocampal slice culture assays. nih.govresearchgate.net These derivatives have also been reported to inhibit cholinesterases, which is a pathway of interest in neurological insults. nih.govresearchgate.netresearchgate.net

Antimicrobial and Antifungal Investigations of this compound Derivatives

Due to their structural resemblance to azole antifungals, this compound derivatives have been investigated for their potential antimicrobial and antifungal activities. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netsci-hub.semdpi.com Studies have screened these compounds against various human pathogenic fungi and bacteria. nih.gov Many this compound oxime ethers have shown both anticonvulsant and antimicrobial activities. nih.govsci-hub.se Specifically, O-alkyl substituted oxime ether derivatives have often been found to be more active than O-arylalkyl substituted compounds in both antimicrobial and anticonvulsant screening paradigms. nih.govsci-hub.se Some compounds with an imidazole ring have also exhibited antibacterial and/or antifungal activities to a certain extent in addition to their anticonvulsant activity. nih.gov

Other Therapeutic Potentials of this compound Derivatives

Beyond their primary areas of investigation, this compound derivatives may possess other therapeutic potentials. Their ability to inhibit enzymes like cholinesterases suggests possible applications in conditions where these enzymes are implicated. ontosight.ainih.govresearchgate.netresearchgate.net The structural similarity to miconazole, an antifungal known to inhibit cholinesterases and show potential in ameliorating cognitive decline and nerve injury, further supports the exploration of other therapeutic uses for this compound derivatives. nih.govresearchgate.netresearchgate.net

Antithrombotic Activity The provided search results do not contain specific information regarding the antithrombotic activity of this compound. Research on antithrombotic agents focuses on inhibiting platelet aggregation and thrombus formation, with studies exploring various compound classes and their effects on blood coagulation processesmdpi.commdpi.comeco-vector.com.

Clinical Research on this compound

Pilot Studies on Intractable Partial Seizure Control Clinical studies have investigated the efficacy of this compound in treating intractable partial seizuresbenchchem.comnih.gov. A pilot study involved twelve adult male patients with a history of uncontrolled seizures, defined as having a mean of four or more medically intractable seizures per monthbenchchem.comnih.gov. This 14-week study administered this compound alongside existing antiepileptic regimensbenchchem.comnih.gov.

Results from the pilot study indicated improvements in seizure control. Eight out of twelve patients experienced a 33-98% improvement in seizure frequency nih.gov. Three other patients did not show a significant change in seizure frequency but reported sufficient subjective improvement to continue into long-term follow-up nih.gov. One patient, who had a 63% improvement during the pilot study, declined to continue nih.gov.

This compound also demonstrated a marked inhibitory effect on the clearance of co-administered anticonvulsants like carbamazepine (CBZ) and phenytoin (PHT), leading to higher plasma levels of these drugs in nine patients nih.gov.

Data from the Pilot Study on Intractable Partial Seizure Control:

| Outcome Measure | Number of Patients | Result Range (%) |

| Improvement in Seizure Frequency | 8 of 12 | 33-98 |

| Continued to Long-term Follow-up | 10 of 12 | N/A |

Long-term Follow-up Investigations in Clinical Settings Following the pilot study, ten patients entered long-term follow-upnih.gov. Six of these ten patients sustained significant improvements in seizure control, ranging from 53% to over 99% compared to baseline, over the course of 46-53 weeks of follow-upbenchchem.comnih.gov. The inhibitory effect of this compound on CBZ metabolism persisted throughout 1 year of long-term follow-up in all five patients who continued with the drug after the pilot study completionnih.gov. Inhibition of PHT elimination persisted in three patients, while in the other two, PHT elimination returned to baseline rates during long-term follow-upnih.gov.

Data from Long-term Follow-up Investigations:

| Outcome Measure | Number of Patients | Duration (weeks) | Result Range (%) |

| Sustained Improvement in Seizure Control | 6 of 10 | 46-53 | 53 to >99 |

| Persistent Inhibition of CBZ Elimination | 5 of 5 | >52 | 76-87 (from pilot study) |

| Persistent Inhibition of PHT Elimination | 3 of 5 | >52 | 38-77 (from pilot study) |

Metabolism, Pharmacokinetics, and Drug Interaction Research

Metabolic Pathways and Active Metabolites of Nafimidone

The biotransformation of this compound involves several pathways, primarily centered on the modification of its core structure. A key metabolic step is the reduction of the ketone group.

Hepatic Reduction of Ketone Group to this compound Alcohol

This compound undergoes hepatic metabolism, with the primary pathway involving the reduction of its ketone group. This reaction yields reduced this compound, also known as this compound alcohol. This transformation is catalyzed by reductases located in the liver. Studies in various species, including dogs, cynomolgus monkeys, baboons, and humans, have shown that this reduction to the aliphatic alcohol metabolite is an initial and very similar biotransformation step across these species. nih.gov

Biological Activity of this compound Metabolites

The major metabolite of this compound, this compound alcohol, is not merely an inactive byproduct but possesses biological activity. It has been identified as a pharmacologically active, nonconjugated metabolite. nih.gov Research indicates that this compound alcohol functions as an anticonvulsant, similar to the parent compound. dergipark.org.tr Given its pharmacological activity and the levels observed in studies, this compound alcohol is considered a potentially more important species pharmacologically than the parent drug in some contexts. nih.gov Further transformation of this compound alcohol can involve oxidation in the naphthyl and imidazole (B134444) functions, as well as conjugation. nih.gov

Enzyme Inhibition and Drug-Drug Interactions of this compound

This compound and its metabolites have demonstrated significant inhibitory effects on drug-metabolizing enzymes, leading to potential drug-drug interactions, particularly with co-administered antiepileptic drugs.

Both this compound and its metabolite, reduced this compound (this compound alcohol), are potent inhibitors of microsomal metabolism. popline.orgnih.gov This inhibition affects major biotransformation pathways of important antiepileptic drugs such as phenytoin (B1677684) and carbamazepine (B1668303). dergipark.org.trpopline.orgnih.gov The imidazole ring present in this compound is thought to play a role in coordinating with the heme iron in cytochrome P450 (CYP) enzymes, thereby blocking substrate access.

Interaction with Carbamazepine Metabolism

This compound and this compound alcohol have been shown to inhibit the epoxidation of carbamazepine. dergipark.org.trpopline.orgnih.gov This inhibition occurs at submicromolar concentrations. dergipark.org.trpopline.orgnih.gov The inhibitory pattern observed is consistent with "mixed type" inhibition. popline.orgnih.gov Studies using hepatic microsomes have calculated inhibition constants (Ki) for reduced this compound to be approximately 0.2 μM at the metabolic site involved in carbamazepine epoxidation. dergipark.org.trpopline.orgnih.gov Clinical observations have also indicated that this compound can reduce carbamazepine elimination, leading to elevated plasma levels of carbamazepine. nih.gov

Interaction with Phenytoin Metabolism

The metabolism of phenytoin, specifically its p-hydroxylation, is also significantly inhibited by both this compound and reduced this compound (this compound alcohol). dergipark.org.trpopline.orgnih.gov This inhibition is concentration-dependent and affects both high and low affinity metabolic sites. popline.orgnih.gov Similar to the interaction with carbamazepine, the inhibitory pattern for phenytoin p-hydroxylation is consistent with "mixed type" inhibition. dergipark.org.trpopline.orgnih.gov The calculated inhibition constants (Ki) for reduced this compound at these sites are approximately 0.2 μM. dergipark.org.trpopline.orgnih.gov The inhibition of phenytoin elimination by this compound has been observed in clinical settings, resulting in increased phenytoin plasma concentrations. nih.gov

Stereoselective Pharmacokinetics of this compound Metabolites

The formation of this compound alcohol introduces a chiral center, leading to the existence of two enantiomers. dergipark.org.tr This chirality can result in stereoselective pharmacokinetic behavior. The biological, pharmacokinetic, pharmacodynamic, and toxicological characteristics of chiral drug enantiomers can differ due to stereospecific interactions with chiral biological systems, such as receptors and proteins. dergipark.org.tr Evidence suggesting stereoselective metabolism of this compound alcohol has been observed in humans. The presence of both epimers of the O-beta-glucuronide of this compound alcohol in human urine, typically in a 2:1 ratio, indicates the possible occurrence of stereoselective metabolism at the chiral center introduced during the reduction of this compound to its alcohol metabolite. nih.gov Stereospecific differences can manifest in processes like absorption, receptor interaction, plasma protein binding, biotransformation, and excretion. dergipark.org.tr

Computational and in Silico Studies

Molecular Modeling and Docking Simulations of Nafimidone and Derivatives

Molecular modeling and docking simulations are widely used to understand how this compound and its derivatives interact with potential biological targets at the molecular level. researchgate.netnih.govnih.gov These techniques predict the preferred orientation (binding mode) and affinity of a ligand (like this compound or its derivatives) to a receptor or enzyme. researchgate.netresearchgate.net

Studies involving this compound derivatives have utilized molecular docking to explore their interactions with targets relevant to epilepsy and its co-morbidities, such as the benzodiazepine (B76468) binding site of the A-type GABA receptor and cholinesterase enzymes. researchgate.netresearchgate.netnih.govnih.govresearchgate.net For instance, molecular docking simulations suggested that a specific this compound derivative, compound 5l, showed affinity to the benzodiazepine binding site of the GABA A receptor. researchgate.netresearchgate.netnih.gov Molecular modeling has also been used to confirm kinetic data and provide insights into the molecular basis of cholinesterase inhibition by active this compound derivatives. researchgate.netresearchgate.net These studies often involve comparing the binding modes and affinities of new compounds to known drugs or inhibitors. researchgate.netresearchgate.net Docking results can also be validated by molecular dynamics simulations and MM-GBSA calculations. researchgate.net

Molecular modeling studies have predicted that certain this compound derivatives could tightly bind to the active site of cholinesterase enzymes, with key interactions potentially involving the imidazole (B134444) moiety in its protonated state. researchgate.netresearchgate.net This aligns with observations that the ionization of the imidazole ring can significantly impact the binding modes and affinities of azoles containing this structure. researchgate.net

Prediction of Pharmacologically Relevant Descriptors

In silico methods are extensively used to predict various pharmacologically relevant descriptors for this compound derivatives, providing crucial information for assessing their potential as drug candidates. researchgate.netresearchgate.net These predictions help in filtering compounds and guiding further experimental studies. nih.gov

Blood-Brain Barrier Permeability Modeling

Predicting the ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system. biomedicinej.comnih.govfrontiersin.org In silico models for BBB permeability prediction have gained significant importance in CNS drug discovery. biomedicinej.comnih.govfrontiersin.org These models range from simple regression analyses based on properties like lipophilicity and polar surface area to more complex machine learning techniques. nih.govfrontiersin.orgnih.gov

Computational studies on this compound derivatives have predicted favorable blood-brain barrier permeability for some compounds. researchgate.netresearchgate.netnih.govresearchgate.net Molecular modeling studies specifically predicted that certain active derivatives could penetrate the blood-brain barrier. researchgate.netresearchgate.net Some in silico models for BBB permeability are built using imbalanced datasets, which can lead to high false-positive rates, highlighting the importance of robust modeling techniques. nih.gov MDCK cells are sometimes used as an in vitro model for BBB permeability, and predicted apparent MDCK cell permeability (QPPMDCK) can be used as an in silico descriptor. researchgate.net

Oral Absorption Potential Prediction

Drug-Likeness Assessment

Drug-likeness assessment using in silico methods helps to filter out compounds unlikely to have favorable pharmacokinetic properties and biological efficacy. nih.govijpsonline.comnih.gov This assessment is often based on established rules and the statistical distribution of molecular properties observed in known drugs. nih.govijpsonline.comnih.gov Lipinski's Rule of 5 is a well-known example of a simple counting method used for drug-likeness prediction, based on properties like molecular weight, log P, and the number of hydrogen bond donors and acceptors. nih.govijpsonline.comnih.gov More sophisticated methods involve knowledge-based approaches and machine learning techniques. ijpsonline.comnih.gov

Molecular modeling studies on this compound derivatives have predicted that these compounds are "druglike". researchgate.netresearchgate.net Pharmaceutically relevant descriptors and properties were predicted in silico for this compound derivatives and compared with a set of known drugs, yielding favorable results regarding drug-likeness. researchgate.netresearchgate.netnih.gov Drug-likeness prediction is crucial in the early stages of drug discovery to focus on compounds with a higher probability of success. nih.govnih.gov

Computational Optimization Strategies for this compound Drug Development

Computational optimization strategies are employed in this compound drug development to design and identify derivatives with improved properties, such as enhanced efficacy, reduced toxicity, and better pharmacokinetic profiles. wjpps.comresearchgate.netmedkoo.com Given the toxicity issues associated with the metabolic inhibition caused by the parent compound, optimization of this compound as a lead structure is crucial for developing a potent antiepileptic drug with fewer adverse effects. wjpps.com

Computational approaches, including QSAR (Quantitative Structure-Activity Relationship) and CADD (Computer-Aided Drug Design), are valuable in predicting the potential pharmacological activities of target compounds and guiding the synthesis of new derivatives. researchgate.netresearchgate.net Molecular modeling and docking simulations are integral to these strategies, allowing researchers to understand structure-activity relationships and design compounds with optimized interactions with biological targets. researchgate.netnih.govresearchgate.net ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, performed in silico, are essential for analyzing the drug-like properties and potential toxicity of selected lead compounds. researchgate.net

Optimization strategies can involve the design and synthesis of various derivatives, such as oxime ester derivatives or ester derivatives of this compound alcohol, followed by in silico evaluation of their properties. researchgate.net By employing a multi-approach computational strategy, potential lead compounds can be selected and further analyzed through ADMET studies to pinpoint their drug-like properties and toxicity. researchgate.net The goal is to generate new molecules with improved potency, efficacy, and reduced toxicity compared to the parent this compound structure. researchgate.net Advances in computational prediction models and artificial intelligence are increasingly improving the efficiency of identifying compounds with desirable properties for drug development. biomedicinej.comipinnovative.compharmafeatures.com

Analytical Methodologies for Nafimidone Research

Chromatographic Techniques for Quantification and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the quantitative analysis of Nafimidone and its metabolites, as well as for the separation of chiral forms.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

HPLC is a widely used technique for the quantification of this compound in various samples, including biological fluids like plasma and urine. An ion-pair HPLC procedure has been described for the determination of this compound and its decomposition products. fda.gov.tw The use of octanesulphonic acid in the mobile phase facilitated the separation of acidic decomposition products from this compound. fda.gov.tw Another HPLC method has been developed for the simultaneous determination of this compound and its major metabolite, this compound alcohol, in plasma. researchgate.netscilit.com These methods are crucial for pharmacokinetic studies and for monitoring the compound's stability. fda.gov.tw

Enantioseparation Methods for Chiral Metabolites via HPLC

This compound alcohol, a major and active metabolite of this compound, possesses a chiral carbon atom, resulting in the existence of enantiomers. dergipark.org.tr The separation of these enantiomers is important for understanding their individual pharmacological activities. Direct enantiomeric separations of this compound alcohol have been achieved using HPLC with a commercially available chiral stationary phase, specifically amylose (B160209) tris(3,5-dimethyphenylcarbamate) (Chiralpak AD), in the normal phase mode. dergipark.org.trdergipark.org.tr Studies have investigated the influence of mobile phase composition on the separation. dergipark.org.trdergipark.org.tr For instance, switching the mobile phase from methanol (B129727) to n-hexane shortened retention times. dergipark.org.trdergipark.org.tr Optimal results, with an enantiomer resolution of 0.83, were obtained using a mobile phase of methanol/n-hexane (70:30 v/v) at a flow rate of 0.2 mL/min. dergipark.org.trdergipark.org.tr This developed HPLC approach facilitates further chemical and pharmacological research on this compound alcohol and its enantiomers. dergipark.org.trdergipark.org.tr

Spectroscopic and Spectrometric Methods for Structural Confirmation

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound and its derivatives. Methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are routinely employed. researchgate.netinonu.edu.trsemanticscholar.orgsci-hub.senih.govresearchgate.netnih.gov Infrared (IR) spectroscopy is also utilized for structural characterization. inonu.edu.trsemanticscholar.orgsci-hub.se X-ray crystallographic analysis has been applied to definitively establish the solid-state structure and configuration of this compound derivatives. inonu.edu.trnih.gov Elemental analysis further complements these methods by providing compositional data. inonu.edu.trsemanticscholar.org The combination of these techniques ensures accurate identification and confirmation of the synthesized or isolated compounds. researchgate.netinonu.edu.trsemanticscholar.orgsci-hub.senih.govresearchgate.netnih.gov

In Vitro and In Vivo Assay Development

A range of biological assays are employed to evaluate the potential activities of this compound and its derivatives, particularly focusing on cytotoxicity and neuroprotection.

Cytotoxicity Evaluation Assays

Cytotoxicity evaluation is a critical step in assessing the safety profile of potential drug candidates. The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method used to measure the cytotoxic effects of this compound derivatives on various cell lines, including fibroblast cells and cancer cell lines like HeLa. researchgate.netnih.govsemanticscholar.orgtandfonline.com This assay relies on the conversion of MTT into a purple formazan (B1609692) product by viable cells. semanticscholar.orgtandfonline.com Studies have reported that certain this compound alcohol esters showed negligible toxicity in in vitro cytotoxicity tests using murine fibroblast viability. researchgate.net Cytotoxicity assays help determine the concentration at which a compound inhibits cell growth or survival, often expressed as an IC₅₀ value. semanticscholar.orgtandfonline.com

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a key technique used to investigate the affinity of a compound for specific receptors. This method involves using a radiolabeled ligand that is known to bind to the target receptor and observing how the test compound competes with or displaces the binding of the radiolabeled ligand. A higher affinity of the test compound for the receptor results in greater displacement of the radioligand.

In the context of this compound research, radioligand binding assays have been utilized to examine the interaction of this compound derivatives with gamma-aminobutyric acid type A (GABA_A) receptors wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. GABA_A receptors are a major class of inhibitory neurotransmitter receptors in the central nervous system and are targets for various therapeutic agents, including anticonvulsants. Studies employing radioligand binding assays have reported that tested this compound derivatives showed no in vitro affinity for GABA_A receptors wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. This finding suggests that the pharmacological effects of these specific this compound derivatives, particularly their anticonvulsant properties, may not be mediated through direct binding to the GABA_A receptor at the sites investigated in these assays wikipedia.orgwikipedia.org.

Spectrophotometric Methods for Enzyme Inhibition

Spectrophotometric methods are widely used in enzyme inhibition studies to measure the rate of an enzymatic reaction by monitoring changes in light absorption of a substrate or product over time. The presence of an inhibitor affects the reaction rate, and this change can be quantified spectrophotometrically to determine the inhibitor's potency and mechanism of action.

Research on this compound and its derivatives has employed spectrophotometric methods to investigate their effects on enzyme activity, particularly concerning cholinesterases wikipedia.orgwikipedia.org. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes can increase acetylcholine levels, which is a strategy used in treating certain neurological conditions. Spectrophotometric methods allow for the in vitro assessment of how effectively this compound derivatives inhibit the activity of these enzymes wikipedia.orgwikipedia.org.

Furthermore, this compound and its metabolite have been shown to inhibit the microsomal metabolism of other antiepileptic drugs, such as phenytoin (B1677684) and carbamazepine (B1668303) citeab.com. While the specific analytical method is not always explicitly stated as spectrophotometric in all reports, enzyme inhibition studies investigating drug metabolism in liver microsomes frequently utilize spectrophotometric or similar detection methods to quantify the depletion of the substrate drug or the formation of metabolites over time. Studies have demonstrated that this compound and its reduced metabolite are potent inhibitors of the major biotransformation pathways of phenytoin and carbamazepine at submicromolar concentrations citeab.com. The inhibitory pattern observed was consistent with "mixed type" inhibition citeab.com.

Behavioral Assays in Animal Models

Behavioral assays in animal models are crucial for evaluating the in vivo pharmacological effects of compounds like this compound, particularly in the context of central nervous system disorders such as epilepsy and neuropathic pain. These assays are designed to mimic aspects of human conditions and assess changes in behavior, motor activity, seizure susceptibility, and responses to stimuli following administration of the test compound.

Various behavioral models have been employed in this compound research. For evaluating anticonvulsant activity, commonly used models include the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) seizure test in mice and rats wikipedia.orgwikipedia.orgwikipedia.orgflybase.org. The 6 Hz psychomotor seizure model and corneal-kindled mice models have also been used to assess activity against specific seizure types wikipedia.orgflybase.org. These tests measure parameters such as the occurrence and severity of seizures, as well as the dose required to protect animals from seizures (ED50) wikipedia.orgwikipedia.orgflybase.org. Studies have reported promising anticonvulsant effects for this compound derivatives in these models wikipedia.orgwikipedia.orgwikipedia.orgflybase.org. For example, certain this compound derivatives have shown outstanding activity in the rat MES test with low ED50 values flybase.org.

Behavioral assays are also used to investigate the potential of this compound derivatives in treating neuropathic pain and related sensory disorders, such as those associated with diabetic neuropathy wikipedia.orgnih.govmims.com. In streptozotocin-induced diabetic mice, thermal nociceptive responses are assessed using tests like the hot plate, cold plate, and tail-immersion tests wikipedia.orgnih.govmims.com. These tests measure the latency to respond to thermal stimuli, providing insights into the compound's effect on pain perception and transmission wikipedia.orgnih.gov. Studies have indicated that certain this compound derivatives can affect these thermal responses in diabetic mice, suggesting potential efficacy against the loss of sensation that develops in diabetic neuropathy wikipedia.orgmims.com.

Beyond anticonvulsant and analgesic effects, behavioral assays such as the Morris water maze and open field locomotor tasks have been used to evaluate the impact of this compound derivatives on cognitive function and general behavioral deficits wikipedia.orgwikipedia.org. These tests help to assess potential effects on learning, memory, and motor activity, providing a broader understanding of the compound's in vivo profile.

Structure Activity Relationship Sar Studies and Analogue Development

Identification of Key Pharmacophores for Nafimidone Activity

SAR studies of (arylalkyl)azole anticonvulsants, including this compound, suggest that the anticonvulsant properties are associated with the presence of the alkylimidazole portion of the molecule. nih.govacs.org A small oxygen functional group, such as a carbonyl, hydroxyl, or oxime ether substituent, in the alkylene bridge connecting the aryl and azole rings is also important. semanticscholar.orgnih.gov The lipophilic aryl portion, such as the naphthalene (B1677914) ring in this compound, is thought to facilitate penetration through the blood-brain barrier. semanticscholar.orgnih.govnih.gov

Design and Synthesis of Novel this compound Analogues and Derivatives

Numerous this compound analogues and derivatives have been designed and synthesized to explore the impact of structural modifications on anticonvulsant activity and toxicity. thescipub.comresearchgate.net These modifications have focused on the naphthalene ring, the imidazole (B134444) ring, and the side chain connecting these two moieties.

Naphthalene Ring Modifications

Modifications to the naphthalene ring have been explored in the development of this compound analogues. The naphthalene scaffold itself is a common feature in various biologically active compounds. tandfonline.comekb.eg Studies have synthesized 2-acetylnaphthalene (B72118) derivatives based on the structure of this compound, evaluating their anticonvulsant activity. ekb.eg

Imidazole Ring Modifications

The imidazole ring is a key component of this compound's structure and its analogues. ontosight.aijopir.in In some studies, the imidazole ring of this compound has been replaced with other azole rings, such as the 1,2,4-triazole (B32235) ring, to investigate the effect on anticonvulsant activity. thescipub.comnih.gov For example, 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone, where the imidazole is replaced by a triazole, has shown noticeable anticonvulsant activity. nih.govtandfonline.com

Side Chain and Functional Group Modifications

Modifications to the side chain connecting the naphthalene and imidazole rings, as well as the introduction or alteration of functional groups, have been extensively studied. The presence of a small oxygen functional group in the alkylene bridge is considered important for anticonvulsant activity. semanticscholar.orgnih.gov

One common modification involves the synthesis of oxime and oxime ether derivatives of this compound. nih.gov this compound oxime is synthesized by reacting this compound with hydroxylamine (B1172632) hydrochloride, and subsequent O-alkylation with alkyl halides yields oxime ether derivatives. nih.gov These derivatives have been evaluated for their anticonvulsant and antimicrobial activities. nih.govresearchgate.net

Other modifications include the synthesis of ester derivatives of this compound alcohol, the major metabolite of this compound, which also exhibits anticonvulsant activity. semanticscholar.orgnih.govresearchgate.net Studies have also explored the incorporation of different functional groups and linkers in the side chain to optimize activity and reduce toxicity. thescipub.com For instance, some this compound derivatives have shown efficacy against thermal hypoalgesia in models of diabetic neuropathy, suggesting potential dual benefits. nih.gov

Comparative Efficacy and Toxicity Profiling of this compound Analogues

Comparative studies have been conducted to evaluate the efficacy and toxicity profiles of this compound analogues against standard anticonvulsant drugs. researchgate.nettandfonline.comncats.io While this compound itself has shown anticonvulsant effectiveness in animal models, it has also been associated with toxicity at higher doses and can inhibit the metabolism of other antiepileptic drugs like carbamazepine (B1668303) and phenytoin (B1677684), potentially leading to increased toxicity. nih.govthescipub.comncats.io

Research on analogues aims to identify compounds with improved potency and lower toxicity. thescipub.comresearchgate.net For example, some synthesized compounds have shown promising anticonvulsant results with less toxicity compared to this compound. thescipub.com Studies evaluating the anticonvulsant activity of analogues often utilize models such as the maximal electroshock (MES) test and the subcutaneous metrazole (scMet) test in mice and rats. researchgate.netnih.gov

Some novel this compound derivatives have demonstrated outstanding activity in MES tests in rats with favorable ED₅₀ values. researchgate.netnih.gov Behavioral toxicity is also assessed, and some analogues have shown low behavioral toxicity and high therapeutic indexes compared to certain currently available AEDs. researchgate.netnih.gov Molecular docking studies are sometimes employed to understand the potential interactions of these analogues with biological targets, such as the benzodiazepine (B76468) binding site of the GABAₐ receptor. researchgate.netnih.gov

Interactive Data Table Example (Illustrative - data points are representative based on search results but specific comparable datasets across multiple analogues for efficacy/toxicity were not consistently available in a format suitable for a single table):

| Compound | Anticonvulsant Activity (MES ED₅₀ mg/kg, Rat ip) | Neurotoxicity (TD₅₀ mg/kg, Rat) | Therapeutic Index (TI) |

| This compound | 56 (Mouse po) nih.gov | 504 (Rat po) nih.gov | 9.0 |

| 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone | 25 (Mouse po) nih.gov | 4550 (Rat po) nih.gov | 182 |

| This compound Derivative 5b | 16.0 researchgate.netnih.gov | Not specified in source | High researchgate.netnih.gov |

| This compound Derivative 5c | 15.8 researchgate.netnih.gov | Not specified in source | High researchgate.netnih.gov |

| This compound Derivative 5i | 11.8 researchgate.netnih.gov | Not specified in source | High researchgate.netnih.gov |

Note: ED₅₀ values represent the effective dose for 50% protection, and TD₅₀ values represent the toxic dose for 50% effect. Therapeutic Index (TI) = TD₅₀ / ED₅₀. Data is compiled from different studies and test conditions may vary.

Challenges, Research Gaps, and Future Directions

Optimization of Nafimidone's Therapeutic Profile for Reduced Toxicity and Enhanced Potency

A significant challenge in the development of many therapeutic compounds, including anticonvulsants, is achieving an optimal balance between efficacy and toxicity. Research into this compound and its derivatives aims to synthesize compounds that retain or enhance anticonvulsant potency while minimizing undesirable side effects. This involves structural modifications to the this compound scaffold, exploring different substituents and their impact on pharmacokinetic and pharmacodynamic properties. The goal is to identify derivatives with improved therapeutic windows, allowing for effective seizure control with a lower risk of adverse reactions. Strategies such as the development of prodrugs or the incorporation of this compound into targeted delivery systems, such as nanoparticles, are being explored to potentially reduce systemic toxicity and enhance accumulation at the site of action, thereby increasing potency while mitigating off-target effects. rsc.orgnih.govmdpi.comdiva-portal.org

Elucidation of Novel Molecular Targets and Mechanisms for this compound

While this compound is known for its anticonvulsant activity, a comprehensive understanding of all its molecular targets and mechanisms of action remains an area of active research. Identifying novel targets beyond those traditionally associated with anticonvulsant drugs could reveal new therapeutic applications and provide insights into the underlying pathophysiology of conditions like epilepsy and neuropathic pain. Studies investigating this compound derivatives have suggested potential activity related to sodium channels and cellular pathways involving kinases, which are implicated in diabetic neuropathy. nih.govsemanticscholar.orgresearchgate.net Furthermore, research into this compound alcohol, a major metabolite, has indicated high anticonvulsant activity and potential roles in inhibiting cholinesterases, protecting neurons, and ameliorating cognitive decline, suggesting mechanisms beyond classic anticonvulsant pathways. semanticscholar.orgresearchgate.netresearchgate.net Exploring these novel interactions through in vitro, in vivo, and in silico methods is crucial for fully understanding this compound's pharmacological profile. researchgate.net

Exploration of Co-morbidities and Polypharmacy Interactions

Patients with epilepsy often present with co-morbid conditions, necessitating the use of multiple medications (polypharmacy). This increases the risk of drug-drug interactions, which can alter the efficacy and safety of this compound and other co-administered drugs. reumatologiaclinica.orgnih.govnih.govanswerthis.io Research is needed to systematically evaluate the potential interactions between this compound and commonly prescribed medications for co-morbidities such as diabetes, hypertension, and psychiatric disorders. reumatologiaclinica.organswerthis.io Studies on this compound derivatives have shown potential efficacy against co-morbidities of epilepsy, including inflammatory and neuropathic pain, cognitive and behavioral deficits, and neuron death. researchgate.net Understanding how this compound and its derivatives interact with other drugs and impact co-existing conditions is essential for optimizing treatment regimens and minimizing adverse outcomes in patients with complex medical profiles. researchgate.netnih.gov

Development of Advanced Analytical and Computational Tools for this compound Research

The advancement of analytical and computational tools is playing an increasingly vital role in this compound research. Sophisticated analytical techniques are necessary for the accurate quantification of this compound and its metabolites in biological samples, supporting pharmacokinetic and pharmacodynamic studies. Computational methods, such as molecular modeling, quantitative structure-activity relationship (QSAR) analysis, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are invaluable for designing novel this compound derivatives with improved properties, predicting potential targets and interactions, and filtering promising candidates for synthesis and biological evaluation. uomphysics.netresearchgate.netnih.govbenthamdirect.com These tools can help accelerate the discovery and optimization process, providing insights into molecular interactions and predicting the behavior of compounds before extensive experimental work. uomphysics.netbenthamdirect.com

Translational Research Perspectives and Clinical Advancement of this compound-based Therapies

Translational research is critical for bridging the gap between preclinical findings and clinical application of this compound-based therapies. This involves moving promising this compound derivatives or formulations from laboratory studies to clinical trials to evaluate their safety and efficacy in human patients. Despite the recognized anticonvulsant properties of this compound and its derivatives, their clinical advancement requires rigorous evaluation in well-designed clinical studies. nih.govbiologists.com Translational research also encompasses the development of biomarkers to predict treatment response and monitor therapeutic outcomes. The potential of this compound derivatives to address co-morbidities of epilepsy, such as neuropathic pain and cognitive deficits, opens avenues for broader clinical applications. researchgate.net Future directions include exploring novel delivery methods, such as nanotechnology-based approaches, to improve the clinical utility and patient compliance of this compound-based treatments. rsc.orgmdpi.comdiva-portal.org

Q & A

Q. Spectroscopy :

- NMR (¹H/¹³C) to verify backbone structure and substituents.

- IR to confirm functional groups (e.g., carbonyl, triazole).

Mass Spectrometry : High-resolution MS for molecular formula validation.

X-ray Crystallography : Resolve stereochemistry for novel derivatives.

- Note : For reproducibility, document solvent systems (e.g., DMSO-d₆ for NMR) and calibration standards .

Advanced Research Questions

Q. What contradictions exist in reported bioactivity data for this compound derivatives, and how can these discrepancies be resolved?

- Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:

Experimental Variability : Differences in bacterial strains (ATCC vs. clinical isolates) or growth media (e.g., cation-adjusted Mueller-Hinton broth).

Compound Stability : Degradation under assay conditions (e.g., light exposure).

- Resolution Strategy :

- Standardized Protocols : Follow CLSI guidelines for MIC determination.

- Control Experiments : Include reference drugs (e.g., ciprofloxacin) and solvent controls.

- Dose-Response Curves : Use ≥3 replicates to calculate IC₅₀/EC₅₀ with statistical validation (e.g., ANOVA) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced antimicrobial efficacy?

- Methodological Answer :

Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to improve membrane penetration.

Side Chain Variation : Replace naphthyl groups with heterocycles (e.g., pyridine) to reduce cytotoxicity.

Pharmacophore Mapping : Use molecular docking (e.g., Glide XP) to identify key interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

- Case Study : Derivative D1 (MIC = 64 µg/mL) showed moderate activity due to hydrophobic enclosure with the triazole moiety .

Q. What experimental and computational approaches are recommended to elucidate this compound's mechanism of action in complex biological systems?

- Methodological Answer :

Q. In Vitro Assays :

- Enzyme Inhibition : Screen against bacterial/fungal targets (e.g., β-lactamases).

- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption.

Q. In Silico Tools :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories.

- QSAR Models : Corrogate physicochemical properties (e.g., logP, polar surface area) with bioactivity .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting results between in vitro and in vivo efficacy studies of this compound analogs?

- Methodological Answer :

Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution (e.g., LC-MS/MS).

Metabolite Identification : Use hepatocyte models to detect inactivation pathways.

Animal Models : Validate efficacy in infection models (e.g., murine sepsis) with histopathological correlation .

Q. What statistical frameworks are most appropriate for analyzing dose-dependent toxicity data in this compound preclinical studies?

- Methodological Answer :

- Probit Analysis : Model mortality vs. dose to calculate LD₅₀.

- Hill Equation : Fit sigmoidal curves for receptor occupancy.

- Benchmarking : Compare with established toxicity databases (e.g., TOXNET) to assess outliers .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity assays?

- Methodological Answer :

Detailed Documentation : Report exact molar ratios, solvent grades, and instrument settings (e.g., microwave power).

Open Data : Deposit raw spectra, crystallographic data, and assay protocols in repositories (e.g., Zenodo).

Peer Review : Share synthetic intermediates with independent labs for replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten